molecular formula C10H16ClN B2501141 4-(2-Methylpropyl)aniline hydrochloride CAS No. 120570-67-4

4-(2-Methylpropyl)aniline hydrochloride

Cat. No.: B2501141
CAS No.: 120570-67-4
M. Wt: 185.7
InChI Key: UTCFJKHTXFCRIG-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)aniline hydrochloride, also known as 4-isobutylaniline hydrochloride, is a chemical compound with the molecular formula C10H16ClN and a molecular weight of 185.7 g/mol . This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)aniline hydrochloride typically involves the alkylation of aniline with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethylaniline hydrochloride
  • 4-Propylaniline hydrochloride
  • 4-Butylaniline hydrochloride

Uniqueness

4-(2-Methylpropyl)aniline hydrochloride is unique due to its specific alkyl substitution pattern, which influences its reactivity and the types of reactions it can undergo. This distinct structure allows it to participate in unique chemical transformations compared to other similar compounds .

Properties

IUPAC Name

4-(2-methylpropyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8(2)7-9-3-5-10(11)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCFJKHTXFCRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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